molecular formula C12H10N2O2 B11891399 4-Ethoxyoxazolo[4,5-c]quinoline

4-Ethoxyoxazolo[4,5-c]quinoline

Cat. No.: B11891399
M. Wt: 214.22 g/mol
InChI Key: CYSWFIPOGIIXSE-UHFFFAOYSA-N
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Description

4-Ethoxyoxazolo[4,5-c]quinoline is a heterocyclic compound that features a fused oxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyoxazolo[4,5-c]quinoline can be achieved through a modified Pictet-Spengler reaction. This method involves the direct functionalization of the C-4 position of oxazoles without the need for prefunctionalization. The reaction typically uses Cu(TFA)₂ as a catalyst, which facilitates the formation of the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Ethoxyoxazolo[4,5-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxyoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural analogs being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxyoxazolo[4,5-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the C-4 position of the oxazole ring distinguishes it from other similar compounds and can lead to distinct properties and applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-ethoxy-[1,3]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10-11(16-7-13-10)8-5-3-4-6-9(8)14-12/h3-7H,2H2,1H3

InChI Key

CYSWFIPOGIIXSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C3=C1N=CO3

Origin of Product

United States

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